molecular formula C8H15NO2 B12889676 Methyl 2-ethylpyrrolidine-1-carboxylate

Methyl 2-ethylpyrrolidine-1-carboxylate

Cat. No.: B12889676
M. Wt: 157.21 g/mol
InChI Key: PRCWEXVZCZFWDY-UHFFFAOYSA-N
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Description

Methyl 2-ethylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a methyl ester group at the 1-position and an ethyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and versatility in synthesis .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-ethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-7-5-4-6-9(7)8(10)11-2/h7H,3-6H2,1-2H3

InChI Key

PRCWEXVZCZFWDY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethylpyrrolidine-1-carboxylate typically involves the reaction of 2-ethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-ethylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs, their substituents, and similarity scores derived from computational or empirical comparisons:

Compound Name (CAS No.) Substituents/Modifications Similarity Score Key Differences vs. Target Compound
(R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate (876617-06-0) tert-butyl ester, ethyl at 2-position 0.92 Bulkier ester group increases steric hindrance
(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (137496-71-0) tert-butyl ester, methyl at 2-position 0.92 Smaller 2-methyl group reduces lipophilicity
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate (N/A) Ethyl ester, 3-oxo, methyl at 2-position 0.93 Oxo group introduces polarity and H-bonding
Ethyl 3-oxopyrrolidine-1-carboxylate (14891-10-2) Ethyl ester, 3-oxo 0.85 Lack of 2-ethyl group reduces steric effects

Physicochemical Properties

  • Lipophilicity : Replacement of the 2-ethyl group with a methyl group (CAS 137496-71-0) reduces logP values, as observed in related esters .
  • Reactivity: The 3-oxo group in Ethyl 3-oxopyrrolidine-1-carboxylate enhances polarity, making it more reactive in nucleophilic additions compared to non-oxo analogs .

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